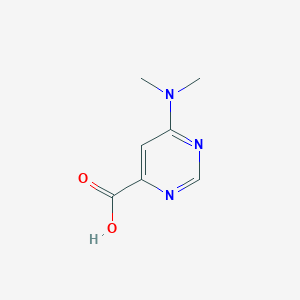

6-(Dimethylamino)pyrimidine-4-carboxylic acid

描述

6-(Dimethylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a dimethylamino group (-N(CH₃)₂) at the 6-position and a carboxylic acid (-COOH) at the 4-position of the pyrimidine ring. Its dimethylamino substituent imparts unique electronic and steric properties, influencing reactivity, solubility, and biological activity compared to other pyrimidine carboxylic acids.

属性

IUPAC Name |

6-(dimethylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)6-3-5(7(11)12)8-4-9-6/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPSTHYDPFUFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612501 | |

| Record name | 6-(Dimethylamino)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64224-63-1 | |

| Record name | 6-(Dimethylamino)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyrimidine-4-carboxylic acid typically involves the use of commercially available starting materials and standard organic synthesis techniques. One common method involves the reaction of 4,6-dichloropyrimidine with dimethylamine, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

化学反应分析

Types of Reactions

6-(Dimethylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The dimethylamino group can be replaced with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with bases like sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molar Mass : Approximately 167.17 g/mol

- Structural Characteristics : The compound features a pyrimidine ring substituted with a dimethylamino group and a carboxylic acid functional group, which is essential for its biological activity.

Antitubercular Properties

6-(Dimethylamino)pyrimidine-4-carboxylic acid has been studied for its potential as an antitubercular agent. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis (Mtb), with a novel mechanism of action confirmed through chemoproteomic analyses .

Histone Demethylase Inhibition

This compound has also been identified as a potent inhibitor of histone demethylases, which are crucial in regulating gene expression related to cancer progression. Specifically, it targets enzymes like RBP2, which is over-expressed in various cancers including lung and prostate cancer . The inhibition of such enzymes suggests potential applications in cancer therapeutics.

Other Biological Activities

Additionally, compounds derived from this compound have shown promise in:

- Antioxidant Activity : Exhibiting properties that protect cells from oxidative stress.

- Anti-inflammatory Effects : Reducing inflammation through various biochemical pathways.

- Antiviral and Antibacterial Properties : Demonstrating effectiveness against certain viral and bacterial infections .

Case Studies and Research Findings

-

Antitubercular Activity Study :

- A series of 6-dialkylaminopyrimidine carboxamide derivatives were synthesized and evaluated for their activity against clinical strains of Mtb. These compounds showed moderate to potent activity without cross-resistance to conventional antituberculosis drugs, indicating a unique mechanism of action .

- Cancer Treatment Potential :

作用机制

The mechanism of action of 6-(Dimethylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Acidity and Reactivity

The carboxylic acid group at the 4-position is central to the reactivity of pyrimidine derivatives. Substituents at the 6-position modulate acidity and tautomerism:

- 6-Hydroxy-4-pyrimidinecarboxylic acid: The meta-hydroxyl group reduces acidity compared to the parent compound due to electron-withdrawing effects, stabilizing the deprotonated form. It also exhibits tautomerism, existing in keto (1, 2) and enol (3) forms .

- However, its molecular weight (139.11 g/mol) is lower than the dimethylamino analog .

- 6-(Dimethylamino)pyrimidine-4-carboxylic acid: The dimethylamino group is strongly electron-donating, which may further reduce acidity compared to the hydroxy and amino analogs. This substituent also introduces steric bulk, affecting reaction kinetics in amide coupling (e.g., with HATU/DIPEA) .

Physical Properties and Solubility

The dimethylamino group likely increases solubility in polar aprotic solvents like DMSO compared to the parent compound but reduces water solubility due to its hydrophobic nature.

生物活性

6-(Dimethylamino)pyrimidine-4-carboxylic acid is a compound belonging to the class of pyrimidine carboxylic acids, known for their diverse biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, anticancer properties, and potential therapeutic applications.

This compound features a pyrimidine ring substituted with a dimethylamino group and a carboxylic acid group. Its molecular structure can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in modulating enzyme functions and influencing cellular pathways.

1. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been reported to exhibit inhibitory activity against histone demethylases, particularly RBP2, which is implicated in cancer metastasis. Inhibiting RBP2 can suppress the growth and movement of cancer cells, making this compound a candidate for cancer therapy.

- Case Study : A study demonstrated that genetic knockdown of RBP2 in lung cancer tissues led to reduced cell proliferation and metastasis. The application of this compound showed similar effects, indicating its potential use in targeted cancer therapies .

2. Enzyme Inhibition

The compound has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibition of NAPE-PLD leads to decreased levels of anandamide, a lipid mediator associated with emotional regulation.

- Research Findings : In vivo studies indicated that administration of this compound resulted in significant behavioral changes in animal models, suggesting its role in modulating emotional responses through lipid signaling pathways .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The following table summarizes key findings related to substituents on the pyrimidine ring and their impact on biological activity:

| Substituent | Activity Impact |

|---|---|

| Dimethylamino | Enhances potency against NAPE-PLD |

| Morpholine | Increased binding affinity |

| Cyclopropylmethyl | Significant increase in inhibitory activity |

The presence of the dimethylamino group significantly enhances the compound's potency against various targets, while modifications can further refine its efficacy and selectivity .

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

- Cancer Treatment : Targeting histone demethylases for cancer therapy.

- Neurological Disorders : Modulating lipid signaling pathways could provide new avenues for treating anxiety and mood disorders.

常见问题

Q. What are the recommended methods for synthesizing 6-(Dimethylamino)pyrimidine-4-carboxylic acid, and how can researchers optimize reaction yields?

A common synthesis route involves condensation of substituted aldehydes with aminopyrimidine derivatives followed by cyclization. For optimization, researchers should systematically vary catalysts (e.g., palladium or copper-based systems) and solvents (DMF, toluene) to improve yield and purity . Reaction temperature and time should also be monitored using TLC or HPLC to identify ideal conditions.

Q. How should researchers prepare stock solutions of this compound given its solubility profile?

The compound is soluble in organic solvents like DMSO (20 mg/mL), ethanol (0.25 mg/mL), and DMF (2 mg/mL). To prepare stock solutions, dissolve the crystalline solid in a pre-purged inert solvent (e.g., nitrogen-purged DMSO) to prevent oxidation. Vortexing or sonication may enhance dissolution. Always confirm solubility limits via UV-Vis spectroscopy (λmax: 205, 256 nm) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Avoid inhalation, skin contact, and aerosol formation. Use fume hoods, nitrile gloves, and lab coats. For spills, absorb with diatomite and decontaminate surfaces with ethanol. Store at -20°C in airtight containers. Refer to SDS sections 7 and 13 for disposal guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in silico docking predictions and in vitro antimicrobial activity data for pyrimidine-4-carboxylic acid derivatives?

Discrepancies may arise from ligand flexibility or protein dynamics not modeled in docking. To address this:

- Perform molecular dynamics (MD) simulations to assess binding stability.

- Validate docking poses with mutagenesis studies targeting key residues (e.g., catalytic site amino acids).

- Use isothermal titration calorimetry (ITC) to measure binding affinity experimentally .

Q. What strategies are effective for analyzing the structural-activity relationship (SAR) of this compound analogs in drug discovery?

- Synthesize analogs with modifications at the dimethylamino or carboxylic acid groups.

- Test activity against microbial strains (e.g., E. coli, S. aureus) using MIC assays.

- Correlate electronic properties (calculated via DFT) with bioactivity. Cross-reference with docking studies to identify critical interactions (e.g., hydrogen bonding with bacterial enzymes) .

Q. How can researchers validate the purity of this compound, and what analytical methods are most reliable?

- Use HPLC with a C18 column and UV detection at 256 nm. Compare retention times with certified standards.

- Perform elemental analysis (C, H, N) to confirm stoichiometry.

- Utilize NMR (¹H/¹³C) to detect impurities; sharp peaks in DMSO-d6 indicate high purity .

Q. What experimental approaches are recommended to assess the stability of this compound under varying storage conditions?

- Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 1–3 months.

- Monitor degradation via HPLC and mass spectrometry.

- For long-term storage, lyophilize the compound and store under argon at -80°C to prevent hydrolysis .

Methodological Considerations for Data Interpretation

Q. How should researchers address low reproducibility in synthetic yields of this compound?

Q. What computational tools are suitable for predicting the metabolic pathways of this compound in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。